molecular formula C22H17N3O3S2 B11512285 6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-4-(phenylsulfanyl)-1H-indazole

6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-4-(phenylsulfanyl)-1H-indazole

Cat. No.: B11512285
M. Wt: 435.5 g/mol
InChI Key: OTSDGXKBCHWEIZ-UHFFFAOYSA-N
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Description

6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-4-(phenylsulfanyl)-1H-indazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a nitro group, an oxathiolane ring, and phenylsulfanyl and phenyl groups attached to an indazole core.

Preparation Methods

The synthesis of 6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-4-(phenylsulfanyl)-1H-indazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indazole core, followed by the introduction of the nitro group, oxathiolane ring, and phenylsulfanyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-4-(phenylsulfanyl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-4-(phenylsulfanyl)-1H-indazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-4-(phenylsulfanyl)-1H-indazole involves its interaction with specific molecular targets. The nitro group and phenylsulfanyl group play crucial roles in its bioactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-4-(phenylsulfanyl)-1H-indazole can be compared with other similar compounds, such as:

    6-nitro-1-phenyl-4-(phenylsulfanyl)-1H-indazole: Lacks the oxathiolane ring.

    3-(1,3-oxathiolan-2-yl)-1-phenyl-4-(phenylsulfanyl)-1H-indazole: Lacks the nitro group.

    6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole: Lacks the phenylsulfanyl group. The presence of the nitro group, oxathiolane ring, and phenylsulfanyl group in this compound makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C22H17N3O3S2

Molecular Weight

435.5 g/mol

IUPAC Name

6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-4-phenylsulfanylindazole

InChI

InChI=1S/C22H17N3O3S2/c26-25(27)16-13-18-20(19(14-16)30-17-9-5-2-6-10-17)21(22-28-11-12-29-22)23-24(18)15-7-3-1-4-8-15/h1-10,13-14,22H,11-12H2

InChI Key

OTSDGXKBCHWEIZ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(O1)C2=NN(C3=C2C(=CC(=C3)[N+](=O)[O-])SC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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